Cas no 6966-89-8 (4-(4-benzoylphenoxy)phenyl(phenyl)methanone)
6966-89-8 structure
Product Name:4-(4-benzoylphenoxy)phenyl(phenyl)methanone
Numéro CAS:6966-89-8
Le MF:C26H18O3
Mégawatts:378.419327259064
CID:2626762
PubChem ID:249659
Update Time:2025-04-21
4-(4-benzoylphenoxy)phenyl(phenyl)methanone Propriétés chimiques et physiques
Nom et identifiant
-
- (oxydibenzene-4,1-diyl)bis(phenylmethanone)
- MLS000736992; NSC39047; AC1L5WR0; 4,4''-oxy-di-benzophenone; 4,4'-oxydibenzamide; Bis-(4-carbamoyl-phenyl)-aether; IFLab1_001185; SureCN3137816; 4,4'-oxy-di-benzoic acid diamide; 6336-34-1; AC1Q5J3F; 4,4'-Oxy-di-benzoesaeure-diamid; 4,4'-dibenzoyldiphenylether; 4,4''-Oxy-di-benzophenon; bis-(4-benzoylphenyl) ether; Oprea1_001354; 4.4'-Oxy-bis-benzamid;
- 4-(4-benzoylphenoxy)phenyl(phenyl)methanone
- SR-01000389181
- STK366690
- bis(4-benzoylphenyl)ether
- (4-(4-Benzoyl-phenoxy)-phenyl)-phenyl-methanone
- 6966-89-8
- AKOS000528440
- [Oxydi(4,1-phenylene)]bis(phenylmethanone)
- Oprea1_493475
- 684-644-3
- NSC68229
- F0346-4484
- DTXSID90989799
- NSC-68229
- Oprea1_777678
- (oxybis(4,1-phenylene))bis(phenylmethanone)
- [4-(4-benzoylphenoxy)phenyl]-phenylmethanone
- [4-(4-benzoylphenoxy)phenyl](phenyl)methanone
- SCHEMBL124917
- SR-01000389181-1
- (oxydi-4,1-phenylene)bis(phenylmethanone)
- RFESNAMUUSDBQQ-UHFFFAOYSA-N
-
- Piscine à noyau: 1S/C26H18O3/c27-25(19-7-3-1-4-8-19)21-11-15-23(16-12-21)29-24-17-13-22(14-18-24)26(28)20-9-5-2-6-10-20/h1-18H
- La clé Inchi: RFESNAMUUSDBQQ-UHFFFAOYSA-N
- Sourire: O(C1C=CC(=CC=1)C(C1C=CC=CC=1)=O)C1C=CC(=CC=1)C(C1C=CC=CC=1)=O
Propriétés calculées
- Qualité précise: 378.12564
- Masse isotopique unique: 378.126
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 29
- Nombre de liaisons rotatives: 6
- Complexité: 480
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 6.9
- Surface topologique des pôles: 43.4Ų
Propriétés expérimentales
- Dense: 1.196
- Point d'ébullition: 545°C at 760 mmHg
- Point d'éclair: 237.1°C
- Indice de réfraction: 1.628
- Le PSA: 43.37
- Le LogP: 5.94090
4-(4-benzoylphenoxy)phenyl(phenyl)methanone PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0346-4484-2μmol |
[4-(4-benzoylphenoxy)phenyl](phenyl)methanone |
6966-89-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0346-4484-5μmol |
[4-(4-benzoylphenoxy)phenyl](phenyl)methanone |
6966-89-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0346-4484-10μmol |
[4-(4-benzoylphenoxy)phenyl](phenyl)methanone |
6966-89-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0346-4484-20μmol |
[4-(4-benzoylphenoxy)phenyl](phenyl)methanone |
6966-89-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0346-4484-1mg |
[4-(4-benzoylphenoxy)phenyl](phenyl)methanone |
6966-89-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0346-4484-2mg |
[4-(4-benzoylphenoxy)phenyl](phenyl)methanone |
6966-89-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0346-4484-3mg |
[4-(4-benzoylphenoxy)phenyl](phenyl)methanone |
6966-89-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0346-4484-4mg |
[4-(4-benzoylphenoxy)phenyl](phenyl)methanone |
6966-89-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0346-4484-5mg |
[4-(4-benzoylphenoxy)phenyl](phenyl)methanone |
6966-89-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0346-4484-10mg |
[4-(4-benzoylphenoxy)phenyl](phenyl)methanone |
6966-89-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-(4-benzoylphenoxy)phenyl(phenyl)methanone Littérature connexe
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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